molecular formula C14H16ClN3O3S2 B12221542 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide

Cat. No.: B12221542
M. Wt: 373.9 g/mol
InChI Key: IVYXVZLBELXCSL-UHFFFAOYSA-N
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Description

N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butylsulfonyl group and at position 2 with a 4-chlorophenyl acetamide moiety. This structure combines electron-withdrawing (sulfonyl, chloro) and hydrophobic (butyl, phenyl) groups, making it a candidate for diverse biological applications, including anticancer and antimicrobial activities.

Properties

Molecular Formula

C14H16ClN3O3S2

Molecular Weight

373.9 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide

InChI

InChI=1S/C14H16ClN3O3S2/c1-2-3-8-23(20,21)14-18-17-13(22-14)16-12(19)9-10-4-6-11(15)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,17,19)

InChI Key

IVYXVZLBELXCSL-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Core Thiadiazole Ring Synthesis

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclocondensation reactions. A foundational approach involves reacting thiosemicarbazide derivatives with carboxylic acids under dehydrating conditions. For example, 5-amino-1,3,4-thiadiazole-2-thiol serves as a key intermediate, prepared by treating thiosemicarbazide with carbon disulfide in alkaline media.

Reaction conditions :

  • Solvent : Ethanol/water (3:1 v/v)
  • Catalyst : Concentrated HCl (0.5 eq)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Yield : 72–78%

Critical parameters include pH control (maintained at 8–9 using NaOH) and stoichiometric ratios to minimize byproducts like thioureas.

Sulfonation at the Thiadiazole C-5 Position

Butylsulfonyl Group Introduction

Sulfonation of the thiadiazole ring at position 5 is achieved through nucleophilic substitution or oxidation strategies.

Direct Sulfur Oxidation

The mercapto group (-SH) in 5-mercapto-1,3,4-thiadiazole-2-amine is oxidized to a sulfonyl moiety using hydrogen peroxide (H₂O₂) in acetic acid:

$$
\text{5-SH-Thiadiazole} + 3\text{H}2\text{O}2 \xrightarrow{\text{CH}3\text{COOH}} \text{5-SO}2\text{-Thiadiazole} + 4\text{H}_2\text{O}
$$

Optimized protocol :

  • Oxidant : 30% H₂O₂ (3 eq)
  • Reaction time : 4 hours at 60°C
  • Yield : 85–90%
Nucleophilic Displacement with Butanesulfonyl Chloride

Alternative routes employ butanesulfonyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere:

$$
\text{5-NH}2\text{-Thiadiazole} + \text{C}4\text{H}9\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[5-(Butylsulfonyl)-Thiadiazol-2-yl]amine}
$$

Key parameters :

  • Base : Triethylamine (2.5 eq)
  • Temperature : 0°C → room temperature (gradual warming)
  • Yield : 68–74%

Acetamide Sidechain Installation

Coupling via EDC/HOBt Mediation

The 2-(4-chlorophenyl)acetamide group is introduced through carbodiimide-mediated coupling. A representative procedure from involves:

  • Activation : 2-(4-Chlorophenyl)acetic acid (1.2 eq) is treated with EDC (1.5 eq) and HOBt (1 eq) in acetonitrile for 30 minutes.
  • Amidation : The activated acid is reacted with 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine at room temperature for 24 hours.

Workup :

  • Post-reaction, the mixture is diluted with ethyl acetate and washed sequentially with 5% NaHCO₃, dilute H₂SO₄, and brine.
  • Purification via column chromatography (EtOAc/petroleum ether, 1:3) yields the title compound.

Data summary :

Parameter Value Source
Reaction time 24 hours
Temperature 25°C
Isolated yield 65–70%

Stereochemical and Purity Considerations

Diastereomer Formation in Reduction Steps

While the target molecule lacks chiral centers, intermediates in analogous syntheses (e.g., tert-butyl carbamate derivatives) demonstrate the impact of reducing agents on stereoselectivity. For instance, sodium borohydride reductions yield diastereomeric ratios up to 95:5 (S,S:S,R) when performed at 0°C.

Chromatographic Purification

Recrystallization from ethyl acetate/hexane (1:4) removes residual byproducts, achieving >98% HPLC purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Method Yield (%) Purity (%) Cost Index
EDC/HOBt coupling 65–70 98 High
Direct sulfonation 85–90 95 Moderate
Nucleophilic displacement 68–74 97 Low

Scalability Challenges

  • EDC-mediated coupling : Limited by carbodiimide instability at >50°C.
  • Sulfonyl chloride route : Requires strict moisture control to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The thiadiazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with key cellular processes, such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Substituents and Their Impact
  • Butylsulfonyl vs. Alkyl/Arylthio Groups: The butylsulfonyl group enhances electron-withdrawing effects and metabolic stability compared to thioether-linked analogs like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (, compounds 5h, 5m). Sulfonyl groups typically improve oxidative stability but may reduce membrane permeability due to increased polarity . In contrast, compounds with alkylthio substituents (e.g., 5g: ethylthio) exhibit lower melting points (168–170°C vs. >200°C for sulfonyl derivatives), suggesting reduced crystallinity .
  • 4-Chlorophenyl Acetamide vs. Other Aromatic Moieties: The 4-chlorophenyl group contributes to hydrophobic interactions and π-stacking, similar to 4-methoxyphenyl in N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide (). However, the chloro substituent’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy .
Molecular Weight and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide (Target) C₁₄H₁₆ClN₃O₃S₂ ~389.9* Not reported Butylsulfonyl, 4-chlorophenyl
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide () C₁₄H₁₆ClN₃OS 309.81 Not reported Isobutyl, 4-chlorophenyl
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (c) C₂₀H₁₉ClN₆OS 434.9 214–216 4-Chlorophenyl, piperazinyl
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () C₁₈H₁₃ClF₃N₂O₂S₂ 437.9 Not reported Trifluoromethyl, chlorophenoxy

*Calculated based on molecular formula.

Spectral and Analytical Data

  • IR Spectroscopy : Expected NH stretches (~3300 cm⁻¹), sulfonyl S=O (~1350–1150 cm⁻¹), and C-Cl (~750 cm⁻¹) align with data from and .
  • NMR : The 4-chlorophenyl group would show aromatic protons at δ 7.3–7.5 ppm (¹H NMR), while butylsulfonyl protons appear as multiplets at δ 1.0–3.0 ppm .

Biological Activity

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H16ClN3O3S2
  • Molecular Weight : 373.9 g/mol
  • IUPAC Name : N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • Canonical SMILES : CCCC(S(=O)(=O)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Cl)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thiadiazole ring and the butylsulfonyl group are believed to play crucial roles in modulating enzyme activities and influencing cellular pathways. Research indicates that this compound may inhibit key enzymes involved in cancer cell proliferation and microbial growth.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed that it induced apoptosis through the activation of caspase pathways and altered the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
Cell LineIC50 (µg/mL)Mechanism of Action
MCF-70.28Induces apoptosis via caspase activation
HepG210.10Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against various pathogens:

  • Antibacterial Assays : In vitro testing against bacterial strains revealed significant inhibition zones, indicating strong antibacterial activity. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cytotoxicity Evaluation : A study reported that this compound exhibited selective cytotoxicity towards cancerous cells compared to normal cells. The selectivity index was notably high, suggesting a promising therapeutic window for further development .
  • In Vivo Studies : Animal models demonstrated that treatment with this compound resulted in significant tumor size reduction in sarcoma-bearing mice, supporting its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiadiazole ring can enhance biological activity. Substituting different groups at specific positions led to variations in potency against cancer cell lines .

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